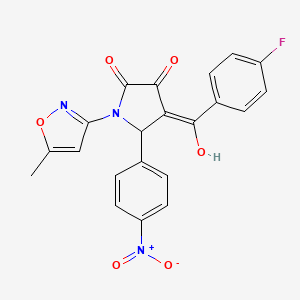
N-(octahydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, also known as Obovatol, is a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis. The molecule contains a total of 32 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide includes a total of 32 bonds. There are 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) . The molecular weight is 199.25.Physical and Chemical Properties Analysis
The physical and chemical properties of N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide include a density of 1.3±0.1 g/cm3, boiling point of 423.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.7±3.0 kJ/mol, flash point of 209.7±28.7 °C, index of refraction of 1.593, molar refractivity of 51.3±0.3 cm3, polar surface area of 48 Å2, and polarizability of 20.3±0.5 10-24 cm3 .科学的研究の応用
Synthesis and Biological Activities
Antibacterial and Urease Inhibition : A new series of compounds, including those similar to the acetamide derivatives, were synthesized and showed moderate to good activities across various biological assays, including antioxidant, haemolytic, antibacterial, and notably, urease inhibition activities. These compounds were more active than the standard used in urease inhibition tests, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide found to be the most active. Molecular docking studies revealed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, emphasizing the importance of H-bonding with the enzyme for inhibition (Gull et al., 2016).
Antimicrobial Potential : Another research focus has been on the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting the synthesis process starting from N-2,3-dihydrobenzo[1,4]dioxin-6-amine (Abbasi et al., 2016).
Antitumor Activity
- Anticancer Properties : Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, were synthesized and screened for potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Compounds displayed considerable anticancer activity against some cancer cell lines, underlining the therapeutic potential of these molecules (Yurttaş et al., 2015).
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives were synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes showed significant antioxidant activity, as determined by in vitro assays like DPPH, ABTS, and FRAP. The study provides insights into the structural features contributing to the antioxidant properties of these compounds (Chkirate et al., 2019).
Antibacterial Agents
- Emerging Antibacterial Agents : Research into novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives synthesized for antibacterial purposes showed broad-spectrum activity against tested microorganisms. This emphasizes the role of such compounds in addressing the need for new antibacterial agents (Borad et al., 2015).
作用機序
Target of Action
N-(octahydro-1,4-benzodioxin-6-yl)acetamide, also known as N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, is a compound that has been found to have antibacterial properties . The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with its bacterial targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, this compound can prevent the bacteria from establishing an infection.
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that bacteria use to coordinate the formation of biofilms.
Result of Action
The result of this compound’s action is the inhibition of bacterial biofilm formation, which can prevent the establishment of bacterial infections . In a study, this compound was found to be a potent inhibitor of biofilm formation by B. subtilis and E. coli .
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h8-10H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZCIWAVWIIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2C(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2840556.png)
![6-[(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2840558.png)
![Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2840560.png)
![4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2840561.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2840562.png)
![ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2840565.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2840569.png)


![6-[2-(4-fluorobenzoyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2840575.png)
![2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2840576.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)
